molecular formula C14H8ClFO4 B6406106 3-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid CAS No. 1261937-94-3

3-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid

Cat. No.: B6406106
CAS No.: 1261937-94-3
M. Wt: 294.66 g/mol
InChI Key: LVEHUJNYTYAIFA-UHFFFAOYSA-N
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Description

3-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxylic acid group, a fluorine atom, and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of a chlorine atom to the benzene ring through electrophilic aromatic substitution.

    Fluorination: Introduction of a fluorine atom using reagents such as fluorine gas or a fluorinating agent like Selectfluor.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups such as aldehydes or ketones.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the chlorine or fluorine atoms with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

3-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and chlorine atoms can enhance its binding affinity and specificity towards these targets, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid: Similar structure but with an additional fluorine atom.

    4-(3-Carboxy-5-fluorophenyl)-2-fluorobenzoic acid: Similar structure but with a different position of the fluorine atom.

Uniqueness

3-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid is unique due to the specific arrangement of the carboxylic acid, fluorine, and chlorine atoms on the benzene ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-carboxy-5-fluorophenyl)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-12-2-1-7(13(17)18)6-11(12)8-3-9(14(19)20)5-10(16)4-8/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEHUJNYTYAIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690913
Record name 6'-Chloro-5-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-94-3
Record name 6'-Chloro-5-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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